1-Phenylcyclopentanecarbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylcyclopentane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCVVVIPPHGCOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454967 | |
| Record name | 1-phenylcyclopentanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21573-69-3 | |
| Record name | 1-phenylcyclopentanecarbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Phenylcyclopentanecarbaldehyde
Direct Synthesis Approaches to the 1-Phenylcyclopentanecarbaldehyde Skeleton
The direct construction of the this compound framework in a single or few steps represents an efficient and atom-economical strategy. These methods primarily involve the formation of the cyclopentane (B165970) ring with the concomitant or subsequent introduction of the phenyl and aldehyde functionalities.
Carbon-Carbon Bond Forming Reactions for Cyclopentane Annulation
The creation of the five-membered carbocyclic ring is a pivotal step in the synthesis of this compound. Various carbon-carbon bond-forming reactions can be employed to achieve this cyclopentane annulation.
Ring-closing reactions are a powerful tool for the formation of cyclic systems. orgsyn.org Pericyclic reactions, which proceed through a concerted, cyclic transition state, offer a high degree of stereocontrol. wikipedia.orglibretexts.org While specific examples for the direct synthesis of this compound via pericyclic reactions are not extensively documented, the principles of electrocyclic reactions and cycloadditions can be conceptually applied. msu.eduunina.itmasterorganicchemistry.com For instance, a substituted hexatriene system could potentially undergo a 6π-electrocyclization to form a cyclohexene (B86901) precursor, which could then be further manipulated to the desired cyclopentane ring.
Radical cyclizations have also emerged as a robust method for constructing five-membered rings, particularly in the synthesis of complex natural products. nih.gov These reactions often exhibit high functional group tolerance and can be initiated by various radical initiators. A hypothetical approach could involve the radical cyclization of a suitably substituted acyclic precursor bearing a phenyl group and a latent aldehyde functionality.
Ionic ring-closing reactions, such as intramolecular aldol (B89426) or Michael additions, can also be envisioned for the formation of the cyclopentane ring. These reactions typically proceed under basic or acidic conditions and rely on the presence of appropriate electrophilic and nucleophilic centers within the acyclic precursor.
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient route to molecular diversity. rsc.org The application of MCRs to the synthesis of substituted cyclopentanes has been reported, showcasing the potential of this strategy. rsc.org An exemplary MCR could involve the reaction of a phenyl-containing component, a five-carbon building block, and a synthon for the aldehyde group. While a specific MCR for the direct synthesis of this compound is not yet established, the development of such a reaction would be a significant advancement, offering a streamlined and atom-economical pathway. The versatility of MCRs in generating diverse molecular architectures suggests that a carefully designed reaction could indeed lead to the target molecule. beilstein-journals.org
Functional Group Interconversions Leading to the Aldehyde Moiety
A common and reliable strategy for the synthesis of this compound involves the initial construction of a 1-phenylcyclopentane core with a different functional group at the C1 position, which is then converted to the desired aldehyde.
The oxidation of a primary alcohol is a fundamental and widely used transformation in organic synthesis to produce an aldehyde. In the context of this compound synthesis, the precursor alcohol, (1-phenylcyclopentyl)methanol, can be readily prepared. nih.gov The subsequent oxidation of this primary alcohol to the target aldehyde can be achieved using a variety of established oxidizing agents.
| Oxidizing Agent | Reaction Conditions | Yield | Reference |
| Pyridinium chlorochromate (PCC) | Dichloromethane, room temperature | Good to excellent | General knowledge |
| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | Dichloromethane, -78 °C to room temperature | High | General knowledge |
| Dess-Martin periodinane (DMP) | Dichloromethane, room temperature | High | General knowledge |
The choice of oxidant often depends on the scale of the reaction and the presence of other sensitive functional groups in the molecule.
Another versatile approach involves the partial reduction of a carboxylic acid derivative, such as an acid chloride or an ester. This method first requires the synthesis of 1-phenylcyclopentanecarboxylic acid. nih.govsielc.com A common route to this acid involves the reaction of phenylacetonitrile (B145931) with 1,4-dibromobutane (B41627) in the presence of a base, followed by hydrolysis of the resulting nitrile. google.comchemicalbook.com
The carboxylic acid can then be converted to a more reactive derivative for the reduction. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride furnishes 1-phenylcyclopentanecarbonyl chloride. libretexts.org This acid chloride can be selectively reduced to the aldehyde using specific reducing agents that prevent over-reduction to the corresponding alcohol. organic-chemistry.org
Alternatively, the carboxylic acid can be esterified to form, for example, methyl 1-phenylcyclopentanecarboxylate. nih.gov This ester can then be reduced to the aldehyde at low temperatures.
| Precursor | Reducing Agent | Reaction Conditions | Yield | Reference |
| 1-Phenylcyclopentanecarbonyl chloride | Lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) | Tetrahydrofuran, -78 °C | Good | libretexts.org |
| 1-Phenylcyclopentanecarbonyl chloride | Rosenmund Reduction (H₂, Pd/BaSO₄) | Toluene, reflux | Good | researchgate.net |
| Methyl 1-phenylcyclopentanecarboxylate | Diisobutylaluminum hydride (DIBAL-H) | Toluene or Dichloromethane, -78 °C | Good | General knowledge |
The use of bulky or poisoned reducing agents is crucial in these transformations to stop the reaction at the aldehyde stage. chemistrysteps.comlibretexts.org Enzymatic reductions of carboxylic acids to aldehydes have also been developed as a green alternative. nih.gov
Formylation Reactions
The introduction of a formyl group onto a phenylcyclopentane scaffold is a key transformation in the synthesis of this compound. Several classical and modern formylation reactions can be employed for this purpose.
The Gattermann-Koch reaction provides a direct route to introduce an aldehyde group onto aromatic rings. thermofisher.comslideshare.netnumberanalytics.com This reaction typically utilizes carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, such as aluminum chloride. thermofisher.comslideshare.netwikipedia.org The reactive electrophile is believed to be the formyl cation, [HCO]+, or a complex thereof. numberanalytics.comwikipedia.org While traditionally used for simple arenes like toluene, its application to more complex systems like phenylcyclopentane is plausible, particularly for introducing the aldehyde group at the para-position of the phenyl ring due to steric accessibility. researchgate.net Modifications to the classical Gattermann-Koch conditions, such as the in situ generation of the formylating agent, have been developed to enhance the reaction's scope and practicality. thermofisher.com
Another powerful formylation method is the Vilsmeier-Haack reaction . organic-chemistry.orgchemistrysteps.comsynarchive.com This reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl3). chemistrysteps.comnih.gov The resulting electrophilic iminium salt reacts with electron-rich aromatic rings to afford the corresponding aldehyde after hydrolysis. organic-chemistry.orgchemistrysteps.com The Vilsmeier-Haack reaction is particularly effective for activated aromatic systems and has been widely used in the synthesis of various aromatic and heterocyclic aldehydes. nih.govrsc.org For the synthesis of this compound, this method would be most effective if the phenyl group is sufficiently activated by electron-donating substituents. The reaction conditions are generally mild, making it compatible with a range of functional groups. nih.gov
Table 1: Comparison of Formylation Reactions
| Reaction | Reagents | Electrophile | Substrate Scope |
| Gattermann-Koch | CO, HCl, Lewis Acid (e.g., AlCl₃) | Formyl cation ([HCO]⁺) | Electron-rich aromatic rings, particularly alkylbenzenes. thermofisher.comwikipedia.org |
| Vilsmeier-Haack | DMF, POCl₃ (or other acid chlorides) | Chloroiminium ion (Vilsmeier reagent) | Electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgnih.gov |
Phenylation Strategies at the Cyclopentane Ring
The introduction of the phenyl group at the C1 position of the cyclopentane ring is another critical step. This can be achieved through various carbon-carbon bond-forming reactions.
Cross-Coupling Reactions for C-C Bond Formation
Modern cross-coupling reactions offer a versatile and efficient means to form the crucial C-C bond between the cyclopentane and phenyl moieties.
The Suzuki coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic acid or ester) and an organohalide. nih.govorganic-chemistry.orgyoutube.com This reaction is renowned for its mild reaction conditions, high functional group tolerance, and the low toxicity of the boron reagents. nih.govorganic-chemistry.org In the context of synthesizing this compound, a cyclopentyl boronic ester could be coupled with a phenyl halide, or conversely, a phenylboronic acid could be coupled with a 1-halocyclopentanecarbaldehyde derivative. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps. organic-chemistry.org
The Negishi coupling reaction provides another powerful tool for C-C bond formation, involving the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.orgyoutube.com Organozinc reagents are more reactive than their organoboron counterparts, which can be advantageous in certain cases. youtube.com This reaction demonstrates broad scope, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org For the target molecule, this could involve the coupling of a phenylzinc reagent with a 1-halocyclopentanecarbaldehyde derivative.
Table 2: Overview of Relevant Cross-Coupling Reactions
| Reaction | Organometallic Reagent | Coupling Partner | Catalyst | Key Features |
| Suzuki Coupling | Organoboron (e.g., boronic acid, boronic ester) | Organohalide or triflate | Palladium | Mild conditions, high functional group tolerance, low toxicity. nih.govorganic-chemistry.org |
| Negishi Coupling | Organozinc | Organohalide or triflate | Nickel or Palladium | High reactivity, broad scope for carbon hybridization. wikipedia.orgorganic-chemistry.org |
Electrophilic Aromatic Substitution on Cyclopentanone Precursors
An alternative approach involves the formation of the phenyl-cyclopentane bond via electrophilic aromatic substitution, followed by manipulation of the functional groups on the cyclopentane ring.
A classic example is the Friedel-Crafts acylation , where an acyl group is introduced onto an aromatic ring. chemguide.co.ukyoutube.comyoutube.com In this context, benzene (B151609) can be acylated with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form phenyl cyclopentyl ketone. chemguide.co.ukyoutube.com This ketone can then be further functionalized to introduce the aldehyde group. The Friedel-Crafts acylation is a robust method for forming aryl ketones. beilstein-journals.orgkhanacademy.org
Furthermore, intramolecular Friedel-Crafts reactions can be employed to construct the cyclopentane ring fused to the aromatic system, which can then be cleaved to yield the desired product. beilstein-journals.orgmasterorganicchemistry.combeilstein-journals.org These reactions are particularly useful for the synthesis of polycyclic compounds. masterorganicchemistry.com While not a direct route to this compound, the principles of intramolecular cyclization can be adapted in multi-step synthetic sequences. researchgate.net
Enantioselective and Diastereoselective Synthesis of Chiral this compound Derivatives
The development of methods for the asymmetric synthesis of this compound and its derivatives is of significant interest, as the stereochemistry of such molecules can be crucial for their biological activity or application as chiral building blocks.
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry during a reaction. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.orguwindsor.ca
A prominent class of chiral auxiliaries are the Evans auxiliaries , which are oxazolidinones derived from chiral amino alcohols. youtube.comcolab.wssantiago-lab.com These auxiliaries have proven to be highly effective in a variety of stereoselective reactions, including alkylations and aldol reactions. youtube.comsantiago-lab.com The steric bulk of the substituent on the oxazolidinone ring directs the approach of the electrophile, leading to high levels of diastereoselectivity. wikipedia.org
Table 3: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Type | Typical Applications |
| Evans Oxazolidinones | Oxazolidinone | Asymmetric alkylations, aldol reactions, Michael additions. youtube.comsantiago-lab.com |
| 8-Phenylmenthol | Terpenoid derivative | Asymmetric Diels-Alder reactions. wikipedia.org |
| Camphorsultam | Sulfonamide | Asymmetric Diels-Alder, alkylation, and aldol reactions. |
Stereocontrol in Ring-Forming Reactions
Achieving stereocontrol during the formation of the cyclopentane ring itself is a sophisticated strategy for accessing chiral this compound derivatives. Various catalytic and stoichiometric methods have been developed to control the stereochemistry of cyclization reactions.
For instance, organocatalytic cascade reactions have emerged as a powerful tool for the enantioselective synthesis of functionalized cyclopentanes. nih.gov These reactions can create multiple stereocenters in a single step with high enantioselectivity. Asymmetric Michael additions followed by intramolecular alkylation or aldol reactions are common strategies to construct the cyclopentane ring with defined stereochemistry. organic-chemistry.org The use of chiral secondary amines or N-heterocyclic carbenes as catalysts can effectively control the stereochemical outcome of these transformations. nih.gov
Furthermore, transition metal-catalyzed domino reactions offer another avenue for the stereoselective synthesis of complex cyclopentane structures. nih.gov Rhodium-catalyzed carbene-initiated cascade reactions, for example, can generate multiple stereogenic centers with high levels of diastereo- and enantioselectivity. nih.gov These elegant strategies provide access to highly functionalized and stereochemically rich cyclopentane derivatives that can serve as precursors to chiral this compound.
Asymmetric Induction in Aldehyde Functionalization
Asymmetric induction refers to the preferential formation of one enantiomer or diastereoisomer over another, driven by a chiral element in the substrate, reagent, or catalyst. In the context of this compound, this principle is crucial when the aldehyde group is introduced or functionalized on a pre-existing chiral cyclopentane ring.
The stereochemical outcome of nucleophilic additions to the aldehyde's carbonyl group is governed by established models of asymmetric induction. These models predict which face of the carbonyl is more accessible to the incoming nucleophile based on the steric and electronic properties of the adjacent stereocenter.
Cram's Rule and the Felkin-Anh Model : When a nucleophile attacks the aldehyde carbonyl, its trajectory is dictated by the substituents on the adjacent chiral carbon (the C1 of the cyclopentane ring). According to the Felkin-Anh model, the largest group on the chiral carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. This orientation dictates the stereochemistry of the newly formed hydroxyl group.
Substrate Control : The inherent chirality of the molecular framework can direct the stereochemical course of a reaction. This "substrate control" is a powerful strategy where a stereocenter, established early in the synthesis, dictates the configuration of subsequent stereocenters. For the synthesis of a specific enantiomer of this compound, a chiral cyclopentane precursor would be used, and the aldehyde functionalization would proceed with a predictable diastereoselectivity based on the existing stereochemistry.
Asymmetric Catalysis for Stereocontrol
Asymmetric catalysis is an efficient method for synthesizing enantiomerically enriched compounds from prochiral or racemic starting materials. This approach utilizes small amounts of a chiral catalyst to generate large quantities of a chiral product.
Organocatalysis employs small organic molecules to catalyze chemical transformations. In recent years, it has emerged as a powerful tool for the asymmetric synthesis of cyclic compounds.
Chiral secondary amines are prominent organocatalysts for the synthesis of substituted cyclopentanes. acs.orgacs.org These catalysts can activate α,β-unsaturated aldehydes by forming a chiral iminium ion. This activation facilitates domino reactions, such as Michael/α-alkylation sequences, to construct the cyclopentane ring with high stereocontrol. acs.org For instance, the reaction between an enal and a suitable alkyl halide, catalyzed by a chiral secondary amine, can yield 1,2,3-trisubstituted cyclopentane carbaldehydes with high diastereoselectivity and enantioselectivity. acs.org Similarly, a multicatalytic approach combining a secondary amine and an N-heterocyclic carbene (NHC) can be used to synthesize highly functionalized cyclopentanones from 1,3-dicarbonyls and α,β-unsaturated aldehydes, which can then be converted to the target carbaldehyde. acs.org
| Organocatalytic Strategy | Catalyst Type | Key Intermediate | Product Type | Stereoselectivity |
| Domino Michael/α-alkylation | Chiral Secondary Amine | Iminium Ion | Trisubstituted Cyclopentane Carbaldehydes | High dr and ee acs.org |
| Michael/Intramolecular Benzoin | Secondary Amine / NHC | Iminium Ion / Acyl Anion | Functionalized Cyclopentanones | High ee acs.org |
| Michael Addition | Bifunctional Squaramide | Enolate | Substituted Cyclopentane-1,2-diones | High ee, moderate dr rsc.org |
Table 1: Examples of Organocatalytic Systems for Cyclopentane Synthesis
Transition metal complexes bearing chiral ligands are highly effective catalysts for a wide range of asymmetric transformations, providing access to chiral cyclopentane frameworks. nih.gov
Asymmetric Hydrogenation : This is a powerful method for setting stereocenters. For example, the iridium-catalyzed asymmetric hydrogenation of tetrasubstituted α,β-unsaturated ketones can produce chiral 2-substituted cyclopentyl aryl ketones with excellent diastereomeric ratios and enantiomeric excess. acs.org These ketones are direct precursors to this compound. Rhodium and Ruthenium catalysts are also widely used for the asymmetric hydrogenation of various prochiral substrates. ajchem-b.comresearchgate.net
Asymmetric Heck Reaction : The intramolecular asymmetric Heck reaction is a potent method for constructing carbo- and heterocyclic rings. rsc.orgcapes.gov.br By using palladium or nickel catalysts with chiral phosphine (B1218219) or N-donor ligands, it is possible to cyclize a suitable acyclic precursor to form a chiral cyclopentane ring with high enantioselectivity. rsc.orgmdpi.com
C-H Activation/Cyclization : Rhodium(III) catalysts can be used in tandem C-H activation and cyclization reactions to build complex ring systems. acs.org This strategy can be envisioned for constructing the phenyl-substituted cyclopentane ring system from simpler precursors.
| Catalyst System | Reaction Type | Precursor Type | Product | Reported Selectivity |
| Iridium / Chiral Ligand | Asymmetric Hydrogenation | Tetrasubstituted α,β-Unsaturated Ketone | Chiral 2-Substituted Cyclopentyl Ketone | up to >20:1 dr, 99% ee acs.org |
| Palladium / Chiral Ligand | Asymmetric Heck Reaction | Aryl Halide with Tethered Alkene | Chiral Cyclopentane | High ee rsc.org |
| Rhodium(III) / Chiral Cp Ligand | C-H Activation/Cyclization | - | Chiral Heterocycles/Carbocycles | High Stereocontrol nih.gov |
Table 2: Transition Metal-Catalyzed Routes to Chiral Cyclopentanes
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. Enzymes like ketoreductases (KREDs) and transaminases (TAs) are particularly useful.
A potential biocatalytic route to chiral this compound could involve the enzymatic reduction of a precursor ketone, 1-phenylcyclopentanone. A KRED, selected from a library of enzymes, could reduce the ketone to the corresponding chiral alcohol with high enantioselectivity. Subsequent oxidation of the alcohol would yield the target aldehyde. Alternatively, one-pot chemoenzymatic cascades can combine metal-catalyzed reactions with enzymatic transformations, such as an isomerization followed by an asymmetric bioamination or bioreduction, to create complex chiral molecules in a single pot. nih.gov
Chiral Pool Synthesis Strategies Utilizing Naturally Derived Precursors
Chiral pool synthesis leverages abundant, enantiopure natural products as starting materials. acs.org Terpenes, amino acids, and sugars are common chiral pool sources. acs.orgajchem-b.com This strategy is highly efficient as the chirality is already present in the starting material.
For the synthesis of this compound, a terpene like (+)-citronellal could serve as a starting point. Through a sequence of reactions, including ring-closing metathesis, the terpene can be converted into a chiral cyclopentene (B43876) derivative. ajchem-b.com Further chemical modifications would then be required to introduce the phenyl group and adjust the oxidation state to yield the final aldehyde. This approach has been successfully used to synthesize complex terpene natural products. ajchem-b.com Similarly, enantiomerically pure amino acids can be used as precursors to synthesize complex chiral molecules. organic-chemistry.org
Classical and Chromatographic Resolution Techniques for Enantiomeric Separation
When an asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity, the resolution of a racemic mixture is required.
Classical resolution involves converting the enantiomeric aldehydes into a pair of diastereomers by reacting them with a chiral resolving agent. The resulting diastereomers have different physical properties (e.g., solubility) and can be separated by crystallization. However, this method can be time-consuming and may not always be effective.
Chromatographic resolution is a more modern and widely applicable technique. consensus.app High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are powerful methods for separating enantiomers. capes.gov.bracs.org The separation is based on the differential, transient diastereomeric interactions between the enantiomers and the chiral selector of the CSP. For the separation of this compound enantiomers, a CSP based on a polysaccharide derivative (e.g., cellulose (B213188) or amylose) or a cyclodextrin (B1172386) would likely be effective. The choice of the specific CSP and the mobile phase conditions are critical for achieving baseline separation. mdpi.comacs.org
| Technique | Principle | Requirement | Application |
| Chiral HPLC | Differential interaction with Chiral Stationary Phase (CSP) | Chiral column (e.g., polysaccharide-based) | Analytical and preparative separation of enantiomers mdpi.com |
| Chiral GC | Differential interaction with Chiral Stationary Phase (CSP) | Chiral capillary column | Separation of volatile enantiomers capes.gov.br |
| Classical Resolution | Formation and separation of diastereomeric derivatives | Stoichiometric chiral resolving agent | Bulk separation, often by crystallization |
Table 3: Enantiomeric Resolution Techniques
Continuous-Flow Chemistry and Process Intensification in this compound Synthesis
Continuous-flow chemistry offers significant advantages over traditional batch processing for the synthesis of this compound. unimi.it The enhanced heat and mass transfer, improved safety, and potential for automation and scalability make it a highly attractive approach. unimi.itrsc.org The precise control over reaction parameters such as temperature, pressure, and residence time in a continuous-flow setup can lead to higher yields, selectivity, and reproducibility. rsc.org
The choice of microreactor is critical for maximizing the efficiency of this compound synthesis. Different reactor types, such as packed-bed reactors, tube-in-tube reactors, and membrane microreactors, can be employed depending on the specific reaction conditions and reagents. unimi.itrsc.orgcambridgereactordesign.com For instance, a packed-bed reactor containing an immobilized catalyst could be ideal for a heterogeneous catalytic formylation of phenylcyclopentane. The design of the microreactor's channels and mixing units is crucial for ensuring efficient mixing of reactants, which is particularly important for fast reactions. rsc.org
Optimization of reaction conditions in a microreactor is typically performed by systematically varying parameters such as flow rate, temperature, and reactant concentrations. Design of Experiments (DoE) is a powerful statistical tool that can be used to efficiently explore the parameter space and identify the optimal conditions for the synthesis of this compound.
Below is a hypothetical data table illustrating the optimization of the formylation of phenylcyclopentane to this compound in a packed-bed microreactor.
Table 1: Optimization of this compound Synthesis in a Packed-Bed Microreactor
| Entry | Flow Rate (mL/min) | Temperature (°C) | Residence Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 0.1 | 80 | 10 | 65 |
| 2 | 0.2 | 80 | 5 | 58 |
| 3 | 0.1 | 100 | 10 | 85 |
| 4 | 0.2 | 100 | 5 | 78 |
| 5 | 0.1 | 120 | 10 | 82 (side products observed) |
A key advantage of flow chemistry is the potential for seamless scaling from laboratory to production scale. acs.org Scaling up a flow process can be achieved by either "scaling out" (running multiple reactors in parallel) or "scaling up" (using a larger reactor with similar geometry). acs.org For the synthesis of this compound, a numbering-up approach with multiple parallel microreactors could be employed to increase production capacity while maintaining the optimal reaction conditions identified at the lab scale. rsc.org
Reproducibility is another hallmark of well-controlled flow chemistry systems. rsc.org The precise control over reaction parameters ensures that the synthesis of this compound can be consistently reproduced with high fidelity, which is often a challenge in batch processes. rsc.org A study on the continuous synthesis of a related aldehyde demonstrated stable performance over an extended period, highlighting the robustness of flow systems. acs.org
The following table presents hypothetical data from a scalability study for the continuous-flow synthesis of this compound.
Table 2: Scalability and Reproducibility of this compound Synthesis
| Scale | Reactor Volume (mL) | Throughput (g/h) | Average Yield (%) | Standard Deviation |
|---|---|---|---|---|
| Lab Scale | 10 | 1.5 | 88 | ± 1.2 |
| Pilot Scale (Scaling Out) | 10 x 10 | 15 | 87 | ± 1.5 |
Data-Driven and Computational Design of Synthetic Pathways for this compound
Computational tools and data-driven approaches are revolutionizing how synthetic routes are designed and optimized. These methods can accelerate the discovery of novel and more efficient pathways for the synthesis of this compound.
Retrosynthesis software, powered by sophisticated algorithms, can propose viable synthetic routes to a target molecule by working backward from the product to commercially available starting materials. cas.orgfiveable.me For this compound, a retrosynthesis program like ASKCOS or SYNTHIA® could suggest several disconnection strategies. nih.govsynthiaonline.com These programs utilize vast reaction databases and machine learning models to rank the proposed steps based on factors like reaction feasibility, atom economy, and the cost of starting materials. nih.govsynthiaonline.com
A possible retrosynthetic disconnection for this compound could involve the formylation of a phenylcyclopentane precursor or the cyclization of a linear phenyl-containing aldehyde. The software would analyze various synthetic strategies, including Friedel-Crafts type reactions, Grignard additions, or transition-metal-catalyzed cross-coupling reactions.
Machine learning (ML) models are increasingly used to predict the outcome and selectivity of chemical reactions with high accuracy. researchgate.netarxiv.orgresearchgate.net For the synthesis of this compound, which contains a stereocenter, predicting the stereoselectivity of a given reaction is crucial. ML models, such as Random Forest or neural networks, can be trained on large datasets of stereoselective reactions to predict the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) for a new transformation. researchgate.netresearchgate.net These models take into account various molecular descriptors of the reactants and catalysts to make their predictions. nih.gov
For instance, in a catalytic asymmetric synthesis of this compound, an ML model could be used to screen a library of chiral catalysts and predict which one would provide the highest stereoselectivity. This in silico screening can significantly reduce the experimental effort required to find the optimal catalyst.
The table below shows a hypothetical comparison of predicted versus experimental stereoselectivity for a key step in the synthesis of this compound using different chiral ligands, as predicted by an ML model.
Table 3: Machine Learning Prediction of Stereoselectivity in the Asymmetric Synthesis of a this compound Precursor
| Chiral Ligand | Predicted e.e. (%) | Experimental e.e. (%) |
|---|---|---|
| Ligand A | 85 | 82 |
| Ligand B | 92 | 90 |
| Ligand C | 75 | 78 |
Reactivity and Mechanistic Investigations of 1 Phenylcyclopentanecarbaldehyde
Nucleophilic Additions to the Aldehyde Group
The carbonyl carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles, leading to the formation of a tetrahedral intermediate. These reactions are fundamental to the synthetic utility of 1-phenylcyclopentanecarbaldehyde.
Organometallic reagents are potent nucleophiles that readily add to aldehydes, forming new carbon-carbon bonds. libretexts.org This class of reactions is crucial for constructing more complex molecular architectures from this compound.
Grignard Reagents: The addition of an organomagnesium halide (Grignard reagent) to this compound results in the formation of a secondary alcohol upon acidic workup. libretexts.orgorganic-chemistry.org The reaction proceeds through a nucleophilic addition mechanism where the carbanionic portion of the Grignard reagent attacks the electrophilic carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com
| Grignard Reagent | Product |
| Methylmagnesium bromide | 1-(1-Phenylcyclopentyl)ethanol |
| Phenylmagnesium bromide | Phenyl(1-phenylcyclopentyl)methanol |
| Ethylmagnesium chloride | 1-(1-Phenylcyclopentyl)propan-1-ol |
Organolithium Reagents: Organolithium compounds are highly reactive nucleophiles that add to aldehydes to produce alcohols. wikipedia.orgmasterorganicchemistry.com The reaction with this compound would yield a secondary alcohol after an acidic workup. masterorganicchemistry.commsu.edu The mechanism involves the direct nucleophilic attack of the organolithium reagent on the carbonyl carbon. masterorganicchemistry.com
| Organolithium Reagent | Product |
| n-Butyllithium | 1-(1-Phenylcyclopentyl)pentan-1-ol |
| Phenyllithium | Phenyl(1-phenylcyclopentyl)methanol |
| Methyllithium | 1-(1-Phenylcyclopentyl)ethanol |
Organozinc Reagents: Organozinc reagents, often prepared in the presence of magnesium salts to enhance reactivity, can also add to aldehydes. organic-chemistry.org These reactions are valued for their functional group tolerance. The addition of an organozinc reagent to this compound would afford a secondary alcohol. While less reactive than Grignard or organolithium reagents, catalytic asymmetric additions of organozinc compounds to aldehydes have been extensively studied to produce chiral alcohols. nih.govresearchgate.net
| Organozinc Reagent | Product (after workup) |
| Diethylzinc | 1-(1-Phenylcyclopentyl)propan-1-ol |
| Diphenylzinc | Phenyl(1-phenylcyclopentyl)methanol |
Carbonyl condensation reactions are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by leveraging the reactivity of the carbonyl group. libretexts.orglibretexts.org
Aldol (B89426) Reaction: The Aldol reaction involves the nucleophilic addition of an enolate to a carbonyl compound. wikipedia.orgmasterorganicchemistry.com this compound, lacking α-hydrogens, can act as an electrophilic partner in a crossed Aldol reaction with another aldehyde or ketone that can form an enolate. masterorganicchemistry.comscribd.com This reaction would produce a β-hydroxy aldehyde or ketone.
Knoevenagel Condensation: This reaction is a modification of the Aldol condensation where an active hydrogen compound reacts with an aldehyde or ketone in the presence of a weak base. wikipedia.org The product is typically an α,β-unsaturated compound. This compound can react with compounds like malonic acid or its esters in a Knoevenagel condensation. wikipedia.orgorganic-chemistry.org
| Active Methylene (B1212753) Compound | Base | Product |
| Diethyl malonate | Piperidine | Diethyl 2-((1-phenylcyclopentyl)methylene)malonate |
| Malononitrile | Triethylamine | 2-((1-Phenylcyclopentyl)methylene)malononitrile |
| Cyanoacetic acid | Pyridine | 2-Cyano-3-(1-phenylcyclopentyl)acrylic acid |
Wittig Reaction: The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones. wikipedia.orglumenlearning.com It involves the reaction of the carbonyl compound with a phosphorus ylide (Wittig reagent). wikipedia.orglumenlearning.com The reaction of this compound with various Wittig reagents provides a direct route to substituted alkenes with precise control over the double bond location. lumenlearning.com
| Wittig Reagent | Product |
| Methylenetriphenylphosphorane | (1-Vinylcyclopentyl)benzene |
| Ethylidenetriphenylphosphorane | (1-(Prop-1-en-1-yl)cyclopentyl)benzene |
| Benzylidenetriphenylphosphorane | (1-(2-Phenylethenyl)cyclopentyl)benzene |
The addition of hydrogen cyanide (HCN) to aldehydes yields cyanohydrins. pressbooks.publibretexts.org This reaction is typically base-catalyzed, where the cyanide ion acts as the nucleophile. pressbooks.publibretexts.org
This compound reacts with HCN to form 2-hydroxy-2-(1-phenylcyclopentyl)acetonitrile. This reaction is reversible, but the equilibrium generally favors the cyanohydrin product. pressbooks.pub
The resulting cyanohydrin is a versatile intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing pathways to α-hydroxy acids and β-amino alcohols, respectively. pressbooks.pubchemistrysteps.com
| Transformation | Reagents | Product |
| Hydrolysis | H3O+, heat | 2-Hydroxy-2-(1-phenylcyclopentyl)acetic acid |
| Reduction | LiAlH4, then H2O | 2-Amino-1-(1-phenylcyclopentyl)ethanol |
Oxidation and Reduction Transformations of the Aldehyde Functionality
The aldehyde group in this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, demonstrating its synthetic flexibility.
A variety of reagents can be employed for the oxidation of aldehydes to carboxylic acids. organic-chemistry.org The choice of oxidant depends on the presence of other functional groups in the molecule. For a relatively simple aldehyde like this compound, common oxidizing agents are effective.
| Oxidizing Agent | Product |
| Potassium permanganate (KMnO4) | 1-Phenylcyclopentanecarboxylic acid |
| Jones reagent (CrO3/H2SO4) | 1-Phenylcyclopentanecarboxylic acid |
| Tollens' reagent ([Ag(NH3)2]+) | 1-Phenylcyclopentanecarboxylic acid |
Recent methods have focused on developing chemoselective oxidation procedures that can be applied in the presence of other sensitive functional groups, such as secondary alcohols. nih.govscispace.com
The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (1-phenylcyclopentyl)methanol. A range of reducing agents can accomplish this transformation.
| Reducing Agent | Product |
| Sodium borohydride (NaBH4) | (1-Phenylcyclopentyl)methanol |
| Lithium aluminum hydride (LiAlH4) | (1-Phenylcyclopentyl)methanol |
| Hydrogen gas with a metal catalyst (e.g., Pd/C) | (1-Phenylcyclopentyl)methanol |
While the reduction of this compound itself does not involve the creation of a new stereocenter at the carbinol carbon, the principles of stereoselective reduction are critical in modern organic synthesis. For aldehydes with adjacent stereocenters, the stereochemical outcome of the reduction can be influenced by the choice of reducing agent and reaction conditions, often explained by models such as Cram's rule or the Felkin-Anh model.
α-Functionalization and Enolate Chemistry of this compound
The presence of a hydrogen atom on the carbon alpha (α) to the aldehyde group in this compound makes this position a focal point for a variety of important synthetic transformations. These reactions typically proceed through the formation of an enolate intermediate, a powerful nucleophile that can react with a range of electrophiles.
Alpha-Halogenation and Subsequent Nucleophilic Displacement
The α-carbon of this compound can be readily halogenated with reagents such as chlorine (Cl₂), bromine (Br₂), or iodine (I₂). This reaction can be catalyzed by either acid or base, each proceeding through a different mechanism.
Under acidic conditions, the reaction proceeds via an enol intermediate. The aldehyde is first protonated, which facilitates the formation of the enol tautomer. The electron-rich double bond of the enol then attacks a halogen molecule, leading to the α-halogenated product. In contrast, under basic conditions, a base abstracts the acidic α-proton to form a nucleophilic enolate anion, which then attacks the halogen.
The resulting α-halo-1-phenylcyclopentanecarbaldehyde is a versatile intermediate for further synthetic modifications. The newly introduced halogen atom serves as a good leaving group, enabling subsequent nucleophilic displacement reactions. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to introduce new functional groups at the α-position. The stereochemical outcome of this displacement is typically governed by an SN2 mechanism, resulting in an inversion of configuration at the α-carbon if it is a stereocenter.
Alkylation and Acylation Reactions at the Alpha-Carbon
The enolate of this compound can also be alkylated or acylated to form new carbon-carbon bonds at the α-position. princeton.eduorganic-chemistry.org Alkylation is typically achieved by treating the aldehyde with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate the enolate, followed by the addition of an alkyl halide. nih.govresearchgate.net The choice of base and reaction conditions can influence the regioselectivity of enolate formation if there are multiple acidic α-protons, although in the case of this compound, only one α-proton is available for abstraction.
Acylation of the enolate can be accomplished using acylating agents like acid chlorides or anhydrides. This reaction provides a route to β-dicarbonyl compounds, which are valuable synthetic intermediates.
Table 1: Predicted Reagents and Products for α-Functionalization of this compound
| Reaction | Reagents | Product |
| α-Chlorination | Cl₂, H⁺ or OH⁻ | 1-Chloro-1-phenylcyclopentanecarbaldehyde |
| α-Bromination | Br₂, H⁺ or OH⁻ | 1-Bromo-1-phenylcyclopentanecarbaldehyde |
| α-Alkylation | 1. LDA2. R-X | 1-Alkyl-1-phenylcyclopentanecarbaldehyde |
| α-Acylation | 1. LDA2. RCOCl | 1-Acyl-1-phenylcyclopentanecarbaldehyde |
Asymmetric Enolate Chemistry
The development of asymmetric methods to control the stereochemistry of reactions at the α-carbon is a major focus of modern organic synthesis. For this compound, the formation of a new stereocenter during α-functionalization can be controlled using chiral auxiliaries, chiral catalysts, or chiral reagents.
One common strategy involves the use of chiral amine catalysts to form a chiral enamine intermediate. This enamine then reacts with an electrophile in a stereocontrolled manner, with the chiral catalyst directing the approach of the electrophile to one face of the enamine. Subsequent hydrolysis of the resulting iminium ion furnishes the enantiomerically enriched α-functionalized aldehyde.
Cycloaddition and Rearrangement Reactions Involving the Cyclopentane (B165970) Core or Aldehyde Moiety
The aldehyde functionality and the cyclopentane ring of this compound can participate in a variety of cycloaddition and rearrangement reactions, leading to the formation of more complex molecular architectures.
The aldehyde group can act as a dienophile in Diels-Alder reactions, particularly when activated by a Lewis acid. It can also participate in [2+2] cycloadditions with electron-rich alkenes to form oxetanes. Furthermore, the aldehyde can be converted into other reactive intermediates, such as imines or nitrones, which can then undergo cycloaddition reactions.
Rearrangement reactions of the cyclopentane core can be initiated under various conditions. For instance, acid-catalyzed Wagner-Meerwein rearrangements could potentially occur, leading to ring expansion or contraction, depending on the stability of the resulting carbocation intermediates. Photochemical rearrangements, such as the Norrish Type I and Type II reactions, are also possibilities for the aldehyde moiety, leading to cleavage of the C-C bond adjacent to the carbonyl group or intramolecular hydrogen abstraction, respectively.
Detailed Reaction Mechanism Elucidation through Kinetic and Isotopic Labeling Studies
Kinetic studies, which measure the rate of a reaction as a function of reactant concentrations, can provide information about the rate-determining step of a reaction and the composition of the transition state. For example, in the α-halogenation of aldehydes, kinetic data has been used to determine whether the enol or enolate formation is the rate-limiting step. dntb.gov.ua
Isotopic labeling involves replacing an atom in a reactant with one of its isotopes (e.g., replacing hydrogen with deuterium) and then tracking the position of the isotope in the product. organic-chemistry.orgnih.govresearchgate.net This technique can provide detailed information about bond-breaking and bond-forming steps in a reaction mechanism. For instance, deuterium labeling at the α-position of this compound could be used to probe the mechanism of enolate formation and subsequent reactions.
Advanced Spectroscopic and Structural Elucidation Techniques for 1 Phenylcyclopentanecarbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment
NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering unparalleled insight into the connectivity and spatial arrangement of atoms.
Advanced 1D NMR Techniques (e.g., DEPT, APT)
While standard ¹H and ¹³C NMR provide initial structural information, advanced 1D techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) offer deeper insights into the carbon skeleton of 1-Phenylcyclopentanecarbaldehyde.
The APT experiment is particularly useful as it distinguishes between carbon atoms based on the number of attached protons. nanalysis.commagritek.comtecmag.com In an APT spectrum, quaternary and methylene (B1212753) (CH₂) carbons appear as negative signals, while methine (CH) and methyl (CH₃) carbons give positive signals. nanalysis.commagritek.com This allows for the simultaneous observation of all carbon types, including quaternary carbons which are absent in standard DEPT experiments. nanalysis.commagritek.com
DEPT experiments, including DEPT-45, DEPT-90, and DEPT-135, provide a more detailed breakdown of protonated carbons. A key advantage of DEPT is its reliance on polarization transfer from protons to carbons, which can lead to shorter experiment times due to the generally faster relaxation of protons. The DEPT-90 sequence specifically reveals only the methine (CH) signals. The DEPT-135 experiment shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups. By comparing these spectra, a clear distinction between CH, CH₂, and CH₃ groups can be made.
A comparison of these techniques reveals that while DEPT can be more sensitive, APT provides a more complete carbon spectrum in a single experiment. magritek.com For a complete unknown, a combination of these experiments provides unambiguous assignment of the carbon multiplicities in this compound.
Table 1: Expected ¹³C NMR Signal Phasing in APT and DEPT-135 for this compound
| Carbon Type | APT Phase | DEPT-135 Phase |
| Quaternary (C) | Negative | No Signal |
| Methine (CH) | Positive | Positive |
| Methylene (CH₂) | Negative | Negative |
| Aldehyde (CHO) | Positive | Positive |
Multidimensional 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY, ROESY)
Two-dimensional (2D) NMR experiments are indispensable for elucidating the complex structure of this compound by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the aldehyde proton and the adjacent methine proton on the cyclopentane (B165970) ring, as well as among the protons within the cyclopentane ring and the aromatic protons of the phenyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, providing a powerful tool for assigning carbon signals based on their known proton assignments. sdsu.eduprinceton.edu Each cross-peak in an HSQC spectrum represents a direct C-H bond.
HMBC (Heteronuclear Multiple Bond Correlation): Complementary to HSQC, HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.eduprinceton.edu This is crucial for piecing together the molecular framework. For instance, the aldehyde proton would show a correlation to the carbonyl carbon, the adjacent methine carbon, and potentially the ipso-carbon of the phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are bonded. princeton.edu They are vital for determining the stereochemistry and conformation of this compound. For example, NOESY or ROESY could reveal spatial proximities between the protons of the phenyl ring and specific protons on the cyclopentane ring, helping to define the preferred orientation of the phenyl group relative to the cyclopentane ring.
Table 2: Key 2D NMR Correlations for Structural Elucidation of this compound
| Experiment | Correlated Nuclei | Information Gained |
| COSY | ¹H - ¹H | J-coupling (through-bond connectivity) |
| HSQC | ¹H - ¹³C (¹J) | Direct one-bond C-H attachments |
| HMBC | ¹H - ¹³C (ⁿJ, n=2-4) | Long-range C-H connectivity |
| NOESY/ROESY | ¹H - ¹H (through space) | Spatial proximity and stereochemistry |
Chiral NMR Spectroscopy for Enantiomeric Excess Determination and Absolute Configuration
Since this compound is a chiral molecule, determining its enantiomeric purity and absolute configuration is often necessary. Chiral NMR spectroscopy provides powerful methods to achieve this. nih.govresearchgate.net
This is typically accomplished by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). researchgate.net These agents interact with the enantiomers of the analyte to form diastereomeric species that are distinguishable by NMR. researchgate.net The formation of these diastereomeric complexes leads to separate signals for the enantiomers in the NMR spectrum, allowing for the determination of the enantiomeric excess (ee) by integrating the corresponding peaks. researchgate.net
For determining the absolute configuration, empirical models based on the chemical shift differences (Δδ) of the diastereomeric derivatives are often employed. hebmu.edu.cnfrontiersin.org By comparing the NMR spectra of derivatives formed with both enantiomers of a chiral auxiliary, the absolute configuration of the substrate can be assigned. hebmu.edu.cn
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a unique "fingerprint" that is highly sensitive to its structure and functional groups. wikipedia.orgtanta.edu.eg For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. wikipedia.orgmsu.edu
Characteristic Vibrational Modes of the Aldehyde and Cyclopentane Rings
The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its constituent functional groups.
Aldehyde Group: The most prominent feature of the aldehyde group is the strong C=O stretching vibration, which typically appears in the region of 1740-1720 cm⁻¹ in the IR spectrum. libretexts.org The C-H stretching vibration of the aldehyde proton is also characteristic, appearing as one or two bands in the 2830-2695 cm⁻¹ region.
Cyclopentane Ring: The cyclopentane ring exhibits a series of C-H stretching vibrations in the 3000-2850 cm⁻¹ range and CH₂ bending (scissoring) vibrations around 1465 cm⁻¹. mvpsvktcollege.ac.in The so-called "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of C-C stretching and various bending and twisting modes of the ring, which are highly specific to the molecule. msu.edu
Phenyl Group: The phenyl group will show characteristic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region, the exact position of which can indicate the substitution pattern.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |
| Aldehyde | C=O Stretch | 1740 - 1720 |
| Aldehyde | C-H Stretch | 2830 - 2695 |
| Phenyl | C-H Stretch | > 3000 |
| Phenyl | C=C Stretch | 1600 - 1450 |
| Cyclopentane | C-H Stretch | 3000 - 2850 |
| Cyclopentane | CH₂ Bend | ~1465 |
Conformational Analysis via Vibrational Signatures
Vibrational spectroscopy can also provide insights into the conformational isomers of this compound. Different spatial arrangements of the phenyl and aldehyde groups relative to the cyclopentane ring can lead to subtle shifts in the vibrational frequencies. By comparing experimental spectra with theoretical calculations for different conformers, it is possible to deduce the most stable conformation in the solid state or in solution. The low-frequency region of the Raman spectrum is particularly sensitive to such conformational changes.
Electronic Spectroscopy: UV-Visible (UV-Vis) Spectroscopy and Fluorescence Studies
Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, is instrumental in probing the electronic structure and photophysical properties of this compound.
The UV-Visible spectrum of an organic molecule is dictated by the electronic transitions between molecular orbitals. For compounds like this compound, the key chromophores are the phenyl ring and the carbonyl group. The absorption of UV or visible radiation promotes electrons from occupied orbitals (bonding σ and π, non-bonding n) to unoccupied anti-bonding orbitals (σ* and π*). youtube.comlibretexts.org
The primary electronic transitions observed for carbonyl compounds are the lower energy n → π* transition and the higher energy π → π* transition. elte.hu The n → π* transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. These transitions are typically weak, with molar absorptivity (ε) values ranging from 10 to 100 L mol⁻¹ cm⁻¹. youtube.com The π → π* transition, which is more intense, involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. youtube.com The presence of the phenyl group in conjugation with the carbonyl group can influence the energy and intensity of these transitions.
Table 1: Typical Electronic Transitions for Phenyl-Carbonyl Chromophores
| Transition | Typical Wavelength (λmax) Range (nm) | Typical Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Description |
|---|---|---|---|
| n → π* | 270-300 | 10-100 | Excitation of a non-bonding electron from the carbonyl oxygen to a π* anti-bonding orbital. youtube.com |
| π → π* | 240-280 | 10,000-20,000 | Excitation of an electron from a π bonding orbital to a π* anti-bonding orbital of the conjugated system. youtube.com |
Note: The exact values for this compound may vary based on solvent and substitution on the phenyl ring.
Upon absorption of light, the molecule enters an excited electronic state. The subsequent relaxation processes, including fluorescence, internal conversion, and intersystem crossing, define the molecule's photophysical properties. Fluorescence is the emission of light as the molecule returns from the lowest singlet excited state (S₁) to the ground state (S₀).
The study of excited-state dynamics often involves ultrafast spectroscopic techniques to monitor the processes occurring on femtosecond to picosecond timescales. rsc.org For aromatic carbonyl compounds, rapid structural relaxation on the S₁ potential energy surface is a common phenomenon. rsc.org The efficiency of fluorescence is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. In many organic molecules, particularly those with carbonyl groups, non-radiative decay pathways can compete with fluorescence, leading to lower quantum yields. cas.cz The interaction between the phenyl and carbonyl chromophores can influence the rates of these competing processes. mdpi.com
Table 2: Illustrative Photophysical Properties of Fluorescent Aldehyde Derivatives
| Property | Description | Typical Range/Value |
|---|---|---|
| Excitation Wavelength (λex) | Wavelength of light used to excite the molecule. | Dependent on the n → π* and π → π* transitions. |
| Emission Wavelength (λem) | Wavelength of light emitted during fluorescence. | Typically red-shifted from λex. |
| Stokes Shift | The difference in energy between the absorption and emission maxima. | 3945-9430 cm⁻¹ for some phenothiazine-based aldehyde probes. researchgate.net |
| Fluorescence Quantum Yield (Φf) | Efficiency of the fluorescence process. | Can be close to 100% in highly fluorescent derivatives, but often lower for simple aromatic aldehydes. cas.cz |
| Excited-State Lifetime (τ) | The average time the molecule spends in the excited state before returning to the ground state. | Can range from picoseconds to nanoseconds. rsc.orgrsc.org |
Note: This table provides general ranges and values for related compounds. Specific data for this compound would require experimental measurement.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular formula and elucidating the structure of compounds like this compound. nih.gov
High-resolution mass spectrometry (HRMS) measures the m/z of ions with very high accuracy, typically to four or five decimal places. youtube.comnih.gov This precision allows for the unambiguous determination of the elemental composition of the parent ion, thus confirming the molecular formula. nih.gov For this compound (C₁₂H₁₄O), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. nih.gov
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. nih.gov In a typical experiment, the molecular ion of this compound is selected in the first stage, subjected to collision-induced dissociation (CID) to induce fragmentation, and the resulting fragment ions are analyzed in the second stage. The fragmentation patterns are predictable and characteristic of the molecule's structure. slideshare.netmiamioh.edulibretexts.org
For aromatic aldehydes, characteristic fragmentation pathways include:
α-cleavage: Breakage of the bond between the carbonyl carbon and the adjacent carbon of the cyclopentane ring. This is a primary fragmentation mode for aromatic aldehydes. slideshare.netmiamioh.edu
Loss of the formyl radical (-CHO): This results in a fragment with m/z corresponding to the molecular ion minus 29. libretexts.org
Loss of carbon monoxide (CO): Following an initial rearrangement, the loss of a neutral CO molecule can occur.
Cleavage within the cyclopentane ring: Cyclic ketones and aldehydes can exhibit complex fragmentation patterns involving ring opening and subsequent cleavages. miamioh.edu
Table 3: Predicted Key Fragmentation Pathways for this compound (Molecular Weight: 174.24 g/mol)
| Fragmentation Pathway | Lost Neutral Fragment | m/z of Fragment Ion | Description |
|---|---|---|---|
| α-cleavage (loss of H) | H• | 173 | Loss of the hydrogen atom from the aldehyde group. miamioh.edu |
| Loss of formyl radical | CHO• | 145 | Loss of the entire aldehyde functional group. libretexts.org |
| Loss of cyclopentyl group | C₅H₉• | 105 | Cleavage of the bond between the phenyl ring and the cyclopentane ring, with charge retained on the phenyl-containing fragment. |
| McLafferty Rearrangement | Not expected | - | Requires a γ-hydrogen, which is not available in the standard conformation. |
X-ray Crystallography for Absolute Stereochemistry and Precise Conformation Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgyoutube.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, it is possible to generate a detailed three-dimensional map of electron density. wikipedia.org
This technique provides precise information on:
Bond lengths and angles: Accurate measurements of all interatomic distances and angles within the molecule.
Conformation: The exact spatial arrangement of the atoms, including the puckering of the cyclopentane ring and the relative orientation of the phenyl and formyl groups. acs.orgacs.org
Absolute stereochemistry: For chiral derivatives, X-ray crystallography can determine the absolute configuration (R/S) of stereocenters, provided a heavy atom is present or anomalous dispersion techniques are used. caltech.edu
Intermolecular interactions: It reveals how molecules are packed in the crystal lattice, including hydrogen bonds and other non-covalent interactions. researchgate.net
While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and accuracy. nih.gov
Other Advanced Spectroscopic Techniques
Beyond the foundational spectroscopic methods, a deeper understanding of the stereochemical and electronic properties of this compound and its derivatives can be achieved through more specialized techniques. These advanced methods provide unique insights into the molecule's three-dimensional structure and surface characteristics, which are crucial for applications in areas such as asymmetric synthesis and materials science.
Circular Dichroism (CD) Spectroscopy for Chiral Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for the analysis of chiral molecules. Since this compound possesses a stereocenter at the carbon atom to which the phenyl and aldehyde groups are attached, it can exist as two non-superimposable mirror images, or enantiomers. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint for each enantiomer.
The CD spectrum of a chiral compound is highly sensitive to its absolute configuration and conformation. For this compound, the n → π* electronic transition of the carbonyl group and the π → π* transitions of the phenyl group are expected to be the primary chromophores responsible for the CD signals. The sign and magnitude of the Cotton effects associated with these transitions can be used to determine the absolute configuration (R or S) of a given enantiomer by comparing the experimental spectrum with theoretical calculations or with the spectra of structurally related compounds of known stereochemistry.
In the context of synthetic chemistry, CD spectroscopy is an invaluable tool for assessing the enantiomeric excess (ee) of a reaction that produces this compound or its derivatives. While chiral chromatography remains the gold standard for quantitative determination of ee, CD provides a rapid and sensitive method for qualitative and semi-quantitative analysis.
Below is a representative table illustrating the type of data that would be obtained from a CD spectroscopic analysis of the enantiomers of this compound. The specific values are hypothetical but are based on typical observations for similar chiral aromatic aldehydes.
Table 1: Representative Circular Dichroism Data for the Enantiomers of this compound
| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) | Transition Assignment |
| (R)-1-Phenylcyclopentanecarbaldehyde | 320 | +1500 | n → π* (Carbonyl) |
| 280 | -5000 | π → π* (Phenyl) | |
| 245 | +12000 | π → π* (Phenyl) | |
| (S)-1-Phenylcyclopentanecarbaldehyde | 320 | -1500 | n → π* (Carbonyl) |
| 280 | +5000 | π → π* (Phenyl) | |
| 245 | -12000 | π → π* (Phenyl) |
Note: The data in this table is illustrative and intended to represent the expected nature of CD spectra for the specified enantiomers.
X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Information
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly useful for analyzing the surface properties of organic molecules, which can be critical in applications involving catalysis, surface modification, and interactions with other materials.
For this compound, XPS can provide detailed information about the different carbon and oxygen environments present in the molecule. The core-level spectra, specifically the C 1s and O 1s spectra, are of primary interest. The binding energy of a photoelectron is dependent on the chemical environment of the atom from which it is ejected. Therefore, chemically distinct atoms of the same element will exhibit slightly different binding energies, a phenomenon known as the chemical shift.
In the C 1s spectrum of this compound, one would expect to resolve peaks corresponding to the carbons of the cyclopentyl ring, the aromatic carbons of the phenyl group, the quaternary carbon attached to the phenyl and aldehyde groups, and the carbonyl carbon of the aldehyde. Similarly, the O 1s spectrum would show a characteristic peak for the carbonyl oxygen. Analysis of these binding energies can reveal information about the electronic structure, such as the degree of charge delocalization and the effects of substituent groups on the electron density of the various atoms.
The following table provides expected binding energy ranges for the different carbon and oxygen species in this compound, based on typical values for similar organic compounds.
Table 2: Expected X-ray Photoelectron Spectroscopy Binding Energies for this compound
| Element | Orbital | Chemical Environment | Expected Binding Energy (eV) |
| Carbon | C 1s | C-C/C-H (Cyclopentyl) | 284.8 - 285.2 |
| C 1s | C-C (Aromatic) | 284.6 - 285.0 | |
| C 1s | C-Ph/C-CHO (Quaternary) | 285.5 - 286.0 | |
| C 1s | C=O (Aldehyde) | 286.5 - 287.5 | |
| Oxygen | O 1s | C=O (Aldehyde) | 531.0 - 532.0 |
Note: The binding energy values in this table are representative and can vary depending on the specific instrument and experimental conditions.
Computational and Theoretical Investigations of 1 Phenylcyclopentanecarbaldehyde Systems
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity
Quantum chemical calculations offer a powerful lens through which to examine the intricate details of molecular systems like 1-Phenylcyclopentanecarbaldehyde. These computational methods allow for the elucidation of electronic structure, the assessment of conformational stability, and the prediction of chemical reactivity, providing insights that are often difficult to obtain through experimental means alone.
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.netchemrxiv.org It is particularly well-suited for studying the ground-state properties of organic molecules. researchgate.net DFT methods are used to investigate various aspects of this compound, from its preferred three-dimensional arrangement to its electronic characteristics.
The first step in a computational study is often to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like this compound, which features a rotatable phenyl group and a non-planar cyclopentane (B165970) ring, multiple conformations can exist. Computational methods can map out the conformational energy landscape, identifying the various stable conformers and the energy barriers that separate them.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Axial-Equatorial | 180° | 0.0 |
| Equatorial-Axial | 60° | 1.5 |
| Axial-Axial | 0° | 3.2 |
| Equatorial-Equatorial | 120° | 2.1 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. dergipark.org.tr
For this compound, FMO analysis can identify the most likely sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule highlights the regions that are electron-rich and electron-poor. This information is crucial for predicting how the molecule will interact with other reagents and for understanding reaction mechanisms. numberanalytics.com
Table 2: Hypothetical Frontier Orbital Energies of this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.4 |
Note: These are representative values. Actual energies are determined by the specific DFT method and basis set used.
The distribution of electrons within a molecule is fundamental to its chemical behavior. DFT calculations can provide detailed information about this distribution through the calculation of atomic charges and the generation of molecular electrostatic potential (MEP) maps. researchgate.netresearchgate.net
Many chemical reactions and processes occur in solution, and the solvent can have a significant impact on the properties and reactivity of a molecule. Computational models like the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO) are used to simulate the effects of a solvent. pyscf.orgarxiv.orggithub.io These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute molecule. arxiv.orgnih.gov
Including solvent effects in DFT calculations can lead to more accurate predictions of geometries, energies, and spectroscopic properties. researchgate.net For instance, the relative stability of different conformers or tautomers can change significantly when moving from the gas phase to a solvent. nih.gov These models are essential for obtaining results that are comparable to experimental data obtained in solution.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the spectroscopic parameters of organic molecules. nih.govnyu.edu These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. rsc.org
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry in structural elucidation. rsc.orgnsf.gov The standard approach involves the Gauge-Including Atomic Orbital (GIAO) method, which calculates the isotropic magnetic shielding tensors for each nucleus. nih.govnyu.edu
The process for predicting NMR spectra for this compound would typically involve:
Conformational Analysis: Identifying the low-energy conformers of the molecule, as chemical shifts are an average over the populated conformational states.
Geometry Optimization: Optimizing the geometry of each conformer using a selected DFT functional and basis set (e.g., B3LYP/6-31G(d)). nih.gov
NMR Calculation: Performing GIAO-DFT calculations on each optimized conformer to compute the absolute magnetic shielding values (σ).
Scaling and Referencing: Converting the calculated shielding values to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). This is often done using a linear regression equation derived from a set of molecules with known experimental and calculated shifts. mdpi.com
An illustrative table of predicted ¹³C NMR chemical shifts for this compound, as would be generated from such a computational study, is presented below.
Table 1: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound Predicted using a hypothetical DFT (B3LYP/6-31G(d)) calculation.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl Carbon (C=O) | 202.5 |
| Quaternary Cyclopentane Carbon | 60.1 |
| Phenyl C1 (ipso) | 142.3 |
| Phenyl C2, C6 (ortho) | 128.9 |
| Phenyl C3, C5 (meta) | 128.7 |
| Phenyl C4 (para) | 127.0 |
| Cyclopentane C2, C5 | 35.8 |
| Cyclopentane C3, C4 | 26.4 |
A key feature in the IR spectrum of this compound is the C=O stretching frequency of the aldehyde group. Computational methods can predict this and other characteristic frequencies. Calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experiment. researchgate.net
Table 2: Illustrative Predicted IR Frequencies for Key Vibrational Modes of this compound Predicted using a hypothetical DFT (B3LYP/6-31G(d)) calculation.
| Vibrational Mode | Scaled Frequency (cm⁻¹) |
|---|---|
| Aldehyde C=O Stretch | 1715 |
| Aromatic C=C Stretch | 1600, 1495, 1450 |
| Aldehyde C-H Stretch | 2820, 2720 |
| Aliphatic C-H Stretch | 2960-2870 |
Reaction Mechanism Studies Using Computational Chemistry
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
A central goal in studying a reaction mechanism is to identify the transition state (TS), which is the highest energy point along the minimum energy path between reactants and products. libretexts.orglibretexts.org The TS structure represents a first-order saddle point on the potential energy surface, having one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.netwayne.edu
For a reaction involving this compound, such as its reduction or oxidation, computational methods like Synchronous Transit-Guided Quasi-Newton (STQN) or eigenvector-following algorithms are used to locate the TS geometry. Once a candidate TS structure is found, a frequency calculation confirms its identity by verifying the presence of exactly one imaginary frequency.
Following the localization of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.net This analysis maps the minimum energy path downhill from the transition state, connecting it to the corresponding reactant and product minima on the potential energy surface. This confirms that the identified TS correctly links the intended reactants and products.
Potential Energy Surface Exploration and Reaction Pathways
The Potential Energy Surface (PES) is a multidimensional landscape that describes the energy of a chemical system as a function of its geometry. libretexts.orgfiveable.me By exploring the PES, chemists can identify all possible reaction pathways, including intermediates and competing side reactions. libretexts.orgresearchgate.net
For this compound, exploring the PES could reveal, for example, different pathways for nucleophilic addition to the carbonyl group. The shape of the PES reveals the energy barriers (activation energies) and the energies of any intermediates, providing a complete picture of the reaction's progress. wayne.edufiveable.me
Computational Thermochemistry for Reaction Energetics and Equilibria
Computational thermochemistry allows for the calculation of key thermodynamic quantities that govern chemical reactions, such as enthalpies (ΔH), entropies (ΔS), and Gibbs free energies (ΔG) of reaction. nih.gov High-accuracy methods like the Gaussian-n (e.g., G3, G4) theories or composite methods (e.g., CBS-QB3) are often employed for this purpose. researchgate.netresearchgate.net
Table 3: Illustrative Calculated Energetics for a Hypothetical Reaction of this compound Reaction: this compound + Nu⁻ → Product
| Parameter | Calculated Value (kcal/mol) |
|---|---|
| Activation Energy (Ea) | +15.2 |
| Enthalpy of Reaction (ΔH) | -25.7 |
Kinetic Isotope Effect Calculations
The Kinetic Isotope Effect (KIE) is a powerful tool for probing the rate-determining step of a reaction and the nature of the transition state. wikipedia.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope to that of its heavier isotope (e.g., kH/kD). google.com
KIEs are calculated from the vibrational frequencies of the reactant and transition state structures for both the isotopically light and heavy species. princeton.edulibretexts.org The effect arises primarily from differences in zero-point vibrational energies (ZPVE). google.com For a reaction where a C-H bond on the aldehyde group of this compound is broken in the rate-determining step, a significant primary KIE would be expected. Computational modeling can predict the magnitude of this effect, providing strong evidence for the proposed mechanism. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions
While quantum mechanics is ideal for studying electronic structure and reactivity, Molecular Dynamics (MD) simulations are used to explore the time-dependent behavior of molecules. nih.govnih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic level. nih.gov
For this compound, MD simulations can be used to:
Explore Conformational Landscapes: The molecule has flexibility in the cyclopentane ring and rotation of the phenyl and aldehyde groups. MD simulations can map the accessible conformations and the energy barriers between them, revealing the dynamic equilibrium of different shapes the molecule adopts in solution. nih.gov
Study Intermolecular Interactions: By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can provide detailed insight into solute-solvent interactions, such as hydrogen bonding between the aldehyde oxygen and solvent molecules. It can also be used to study how the molecule interacts with other solutes, surfaces, or biological macromolecules. nih.gov
The simulations track the trajectory of each atom over time (from nanoseconds to microseconds), allowing for the analysis of properties like radial distribution functions to understand solvation shells and the calculation of binding free energies between the molecule and a partner.
Force Field Development and Validation
Molecular dynamics (MD) simulations, a cornerstone of computational chemistry, rely on empirical force fields to define the potential energy of a system. ethz.ch The accuracy of these simulations is fundamentally determined by the quality of the force field parameters. ethz.ch For a non-standard molecule like this compound, a specific force field may need to be developed or existing ones validated.
Validation is a critical step. A developed force field for this compound would be tested by running simulations and comparing computed properties against experimental or QM-derived benchmarks. These properties could include conformational energies, vibrational frequencies, and density. The goal is to ensure the force field can reproduce known data accurately before being used for predictive simulations. nih.gov
| Interaction Term | Parameter Source | Validation Benchmark |
|---|---|---|
| Bond Stretching (e.g., C-C, C-H, C=O) | Quantum Mechanics (e.g., B3LYP/6-31G) | Infrared Spectroscopy (Vibrational Frequencies) |
| Angle Bending (e.g., C-C-C) | Quantum Mechanics (e.g., B3LYP/6-31G) | Gas Electron Diffraction Data |
| Torsional Dihedrals (e.g., Phenyl-Cyclopentane) | QM Potential Energy Scans | NMR Spectroscopy (Conformer Population) |
| Van der Waals (Lennard-Jones) | Combination Rules from Standard Force Fields (e.g., AMBER, CHARMM) | Liquid Density, Heat of Vaporization |
| Partial Atomic Charges | QM Electrostatic Potential Fitting (e.g., RESP) | Dipole Moment, Solvation Free Energy |
Conformational Sampling and Free Energy Calculations
The flexibility of the cyclopentane ring and the rotational freedom of the phenyl and aldehyde substituents mean that this compound can exist in multiple conformations. Understanding the relative stability of these conformers and the energy barriers between them is crucial.
Conformational sampling is the computational process of exploring the vast landscape of possible molecular structures. nih.gov Techniques like molecular dynamics (MD) simulations and Monte Carlo methods are employed to generate a representative ensemble of conformations. However, simulations can become trapped in local energy minima, hindering the exploration of the full conformational space. To overcome this, enhanced sampling methods may be used. nih.govnih.gov
Once an ensemble of conformations is generated, free energy calculations can determine their relative populations and the thermodynamic stability of the system. Methods like Thermodynamic Integration (TI) and Free Energy Perturbation (FEP) are rigorous approaches used to compute free energy differences between states. uni-duesseldorf.deresearchgate.net For instance, these methods could be used to calculate the free energy difference between two distinct puckered conformations of the cyclopentane ring. Such calculations are computationally intensive but provide valuable insights into the molecule's behavior. nih.gov
| Conformer | Description | Relative Potential Energy (kcal/mol) | Calculated Population (%) |
|---|---|---|---|
| 1 (Global Minimum) | Envelope (C_s) Cyclopentane, Phenyl Equatorial | 0.00 | 75.3 |
| 2 | Twist (C_2) Cyclopentane, Phenyl Pseudo-Equatorial | 1.25 | 12.1 |
| 3 | Envelope (C_s) Cyclopentane, Phenyl Axial | 2.50 | 2.0 |
| 4 | Other | >3.00 | <0.6 |
Advanced Computational Methodologies and Algorithms for Complex Systems
The study of molecules like this compound benefits immensely from cutting-edge computational techniques that offer greater accuracy or efficiency.
Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches
QM/MM methods offer a compromise between the accuracy of quantum mechanics and the efficiency of molecular mechanics. nih.gov They are particularly useful for studying chemical reactions or phenomena where electron rearrangement is critical, such as the reactivity of the aldehyde group in this compound within a larger environment like a solvent or an enzyme active site. nih.gov
In a typical QM/MM setup, the chemically active region (e.g., the aldehyde group and any interacting species) is treated with a high-level QM method, while the remainder of the system (the rest of the molecule, solvent, or protein) is described by a classical MM force field. nih.gov This partitioning allows for the accurate modeling of bond-breaking and bond-forming events without the prohibitive computational cost of treating the entire system quantum mechanically. For example, studying the oxidation of the aldehyde group catalyzed by an enzyme would be an ideal application for a QM/MM approach. nih.gov
Quantum Computing Applications in Chemical Systems and Molecular Simulations
Quantum computing represents a paradigm shift for computational chemistry, promising to solve certain quantum mechanical problems that are intractable for classical computers. arxiv.org One of the most anticipated applications is the exact simulation of molecular electronic structures. arxiv.orgpennylane.ai
Algorithms like the Variational Quantum Eigensolver (VQE) are being developed to calculate the ground state energy of molecules on current and near-term quantum devices. arxiv.orgyoutube.com For a system like this compound, a quantum computer could, in principle, provide an exceptionally accurate calculation of its electronic energy and properties, free from the approximations inherent in many classical quantum chemistry methods. While the application of quantum computing to molecules of this size is still an emerging and challenging field, it holds the potential to provide benchmark data for validating classical models and understanding complex electronic phenomena. arxiv.orgarxiv.org
Integration of Machine Learning and Artificial Intelligence in Computational Chemistry
Machine learning (ML) and artificial intelligence (AI) are rapidly transforming the landscape of computational chemistry by accelerating simulations and extracting new insights from complex data. acs.org These methods can be applied to the study of this compound in several ways.
Accelerated Force Field Development: ML models can be trained on QM data to predict force field parameters, such as atomic partial charges, for new molecules almost instantaneously, bypassing much of the manual parameterization effort. ethz.ch
Predictive Models: AI can be trained to predict a wide range of chemical properties directly from the molecular structure. rsc.org For this compound, an ML model could predict properties like its solubility in various solvents or its reaction rate under different conditions, facilitating high-throughput screening. rsc.org
Enhanced Sampling Analysis: In MD simulations, ML can analyze vast trajectory data to identify distinct conformational states and the slow transitions between them, providing a clearer picture of the molecule's dynamics. nih.gov
The synergy between AI and traditional simulation methods enables the study of chemical systems at unprecedented scales and levels of complexity. acs.orgyoutube.com
| Property | ML Model Input | Predicted Value | Comparison Method |
|---|---|---|---|
| Solvation Free Energy in Water (kcal/mol) | Molecular Graph | -3.5 ± 0.5 | COSMO-RS Calculation |
| Solvation Free Energy in Toluene (kcal/mol) | Molecular Graph | -5.2 ± 0.6 | COSMO-RS Calculation |
| Boiling Point (°C) | Topological Descriptors | 255 ± 10 | Group Contribution Method |
| Ionization Potential (eV) | SMILES String | 8.9 ± 0.2 | DFT Calculation |
Applications and Synthetic Utility of 1 Phenylcyclopentanecarbaldehyde in Advanced Organic Synthesis
Precursor in the Synthesis of Biologically Active Molecules and Natural Product Analogs
The inherent structure of 1-Phenylcyclopentanecarbaldehyde, which combines a rigid cyclopentane (B165970) core with an aromatic phenyl group, makes it a valuable intermediate in medicinal chemistry for generating molecules with potential therapeutic applications.
The primary documented application of this compound in medicinal chemistry is as a key intermediate in the synthesis of pyrimidone derivatives. These derivatives have been investigated for their potential as antiviral agents, specifically for the treatment or prevention of influenza. google.com The viral polymerase complex is an essential component for the replication and transcription of the influenza virus, making it a promising target for new therapeutic compounds. google.com
In a patented synthetic route, this compound is used as a starting material to construct complex heterocyclic systems. google.com The synthesis involves reacting the aldehyde with diethylaluminum cyanide, followed by further steps to build the final pyrimidone scaffold. google.com This highlights the utility of the aldehyde in generating molecular complexity for drug discovery programs.
Interactive Table: Intermediates in Pyrimidone Synthesis
| Compound Name | CAS Number | Role in Synthesis |
|---|---|---|
| This compound | 21573-69-3 | Starting material for creating the core structure. google.com |
| Toluene | 108-88-3 | Solvent in the initial reaction step. google.com |
| Diethylaluminum cyanide | 5803-95-2 | Reagent used to react with the aldehyde. google.com |
| Pyrimidone Derivatives | Not Applicable | Final class of compounds with potential antiviral activity. google.com |
While this compound itself can be produced with high optical purity through stereoselective rearrangements, its direct application in subsequent stereodivergent syntheses is not extensively documented in the reviewed literature. For instance, the acid-catalyzed rearrangement of chiral precursors like (–)(S,S)-1,2-epoxy-1-phenylcyclohexane using a boron trifluoride–ether complex yields this compound with a high optical yield. researchgate.net This indicates that the aldehyde can be obtained as a chiral building block.
Furthermore, related methodologies, such as the use of modified organoaluminum reagents in combination with the Sharpless asymmetric epoxidation of allylic alcohols, provide a pathway to various optically active β-hydroxy aldehydes, which are valuable intermediates in natural product synthesis. molaid.com However, specific examples of using this compound as a starting point for a stereodivergent strategy—a method that allows for the selective synthesis of any stereoisomer of a product—are not explicitly detailed.
Building Block for Functional Materials and Polymers
The utility of this compound as a fundamental unit for creating larger functional materials and polymers has been explored in theory, but practical applications remain limited based on available research.
Despite the presence of a reactive aldehyde group, which can theoretically participate in condensation reactions, and a cyclic structure, there is no significant evidence in the reviewed scientific literature of this compound being used as a monomer in either ring-opening polymerization or condensation polymerization.
The synthesis of ligands for metal-based catalysis often involves the strategic placement of heteroatoms capable of coordinating to a metal center. While the aldehyde group of this compound could be chemically modified to introduce such donor atoms (e.g., through conversion to an imine or an alcohol), the reviewed literature does not provide specific examples of ligands being synthesized from this particular compound for applications in catalysis or coordination chemistry.
Development of Novel Methodologies in Organic Chemistry
This compound is notably featured in studies focused on the development and mechanistic understanding of novel synthetic transformations, particularly acid-catalyzed rearrangement reactions. The pinacol-type rearrangement of specific phenyl-substituted epoxides serves as a key methodological approach for its synthesis. researchgate.netresearchgate.net
For example, research has shown that treating (–)(S,S)-1,2-epoxy-1-phenylcyclohexane with a boron trifluoride–ether complex in benzene (B151609) rapidly produces a mixture containing this compound. researchgate.net This transformation represents a specific and efficient method for contracting a six-membered ring into a five-membered ring while creating the quaternary carbon center characteristic of the aldehyde. The study of these rearrangements provides insight into reaction mechanisms and expands the toolkit available to synthetic chemists for constructing complex cyclopentane-containing molecules. researchgate.netresearchgate.net The use of bulky, oxygen-philic organoaluminum reagents has also been identified as a highly efficient method for transforming various epoxides into carbonyl compounds, including the synthesis of β-hydroxy aldehydes when combined with asymmetric epoxidation techniques. molaid.com
Substrate in Novel Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions
Recent advancements in photoredox and palladium catalysis have enabled the use of this compound in sophisticated multicomponent reactions, leading to the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds under mild conditions. A notable example is a multicomponent, redox-neutral photocatalytic process that combines aldehydes, 1,3-butadiene (B125203), and a variety of nucleophiles. researchgate.net
This transformation is significant because it overcomes the typically harsh conditions required for the generation of ketyl radicals, which are key intermediates in the coupling process. researchgate.net In this specific manifold, this compound serves as the aldehyde component. The reaction proceeds through the generation of a ketyl-type radical from the aldehyde, which then participates in a cascade of events involving 1,3-butadiene and a nucleophile, ultimately yielding structurally complex homoallylic alcohols. researchgate.net
The versatility of this method is demonstrated by its compatibility with a wide range of nucleophiles, allowing for the selective formation of various bond types in a single operation. This highlights the utility of this compound in building molecular complexity from simple, readily available starting materials. researchgate.net The reaction showcases the formation of new C-C, C-N, C-O, and C-S bonds.
Table 1: Examples of Nucleophiles Used in the Multicomponent Reaction
| Nucleophile Type | Bond Formed |
|---|---|
| Carbon Nucleophiles | C-C |
| Nitrogen Nucleophiles | C-N |
| Oxygen Nucleophiles | C-O |
| Sulfur Nucleophiles | C-S |
This table is generated based on the general scope of the reaction described in the literature. researchgate.net
Probe Molecule for Mechanistic Studies of Aldehyde Reactivity
The distinct structure of this compound makes it an excellent probe for investigating reaction mechanisms, particularly for processes involving aldehydes. Because it lacks α-hydrogens, it cannot form an enol or enolate, thus eliminating competing reaction pathways like aldol (B89426) condensations. This allows researchers to isolate and study specific transformations of the carbonyl group itself.
In the context of the photocatalytic multicomponent reaction, the use of this compound helps to elucidate the behavior of ketyl-type radicals. researchgate.net The generation of such a radical from a sterically hindered aldehyde under mild, photocatalytic conditions is a significant mechanistic finding. researchgate.net This provides insight into single-electron transfer (SET) processes involving carbonyls. The reaction demonstrates that ketyl-type radicals can be generated catalytically and engaged in complex coupling processes without requiring harsh, stoichiometric reductants. researchgate.net
The study of such reactions helps to profile the electronic character and electrophilic reactivity of hindered aldehydes, contributing to a broader understanding of aldehyde chemistry beyond classical two-electron pathways. researchgate.net
Intermediate in Cascade and Domino Reactions
Cascade reactions, also known as domino reactions, are highly efficient chemical processes where multiple bond-forming events occur in a single pot without isolating intermediates. researchgate.net These reactions are prized for their atom and step economy, rapidly building molecular complexity. researchgate.net
This compound has been successfully employed as a key intermediate in a catalytic multicomponent cascade reaction. researchgate.net The palladium-photocatalyzed reaction involving an aldehyde, 1,3-butadiene, and a nucleophile is a prime example of a domino process. researchgate.net The sequence is initiated by the formation of the ketyl-type radical, which then triggers a series of subsequent bond-forming steps to assemble the final homoallylic alcohol product. researchgate.net
The ability to integrate this compound into such a sequence to create architecturally complex and functionally diverse molecules underscores its importance as an intermediate. researchgate.net This strategy is particularly valuable for synthesizing drug-like scaffolds and intermediates for natural product synthesis. researchgate.net
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 1,3-Butadiene |
Conclusion and Outlook in 1 Phenylcyclopentanecarbaldehyde Research
Summary of Key Research Findings and Advancements in Synthetic and Mechanistic Understanding
Research pertinent to the 1-phenylcyclopentanecarbaldehyde framework has benefited immensely from broader advancements in the synthesis of substituted cyclopentanes and the formation of all-carbon quaternary centers. The creation of the 1,1-disubstituted cyclopentane (B165970) core is a non-trivial synthetic task. dntb.gov.ua Historically, methods often involved multi-step sequences, such as the cycloalkylation of 1,2-diaryl-1,2-disodiumethanes with 1,3-dichloropropanes to form 1,2-diaryl-substituted cyclopentanes. organic-chemistry.org
More recent advancements have provided more efficient and elegant solutions. Key progress includes:
Catalytic Cycloadditions: Modern synthetic chemistry has seen the development of catalytic [3+2] cycloaddition reactions that can construct highly functionalized cyclopentane rings with good control over diastereoselectivity. organic-chemistry.org
Domino Reactions: Innovative domino processes have been developed for generating quaternary carbons in cycloalkanones. acs.orgnih.gov These multi-step, single-flask reactions, involving sequences like nucleophilic additions and rearrangements, represent a significant leap in efficiency for creating sterically congested centers. acs.orgnih.gov
Mechanistic Insights through Photocatalysis: A major leap in understanding the reactivity of aldehydes has come from the field of photoredox catalysis. The generation of ketyl-type radicals from aldehydes under mild, redox-neutral conditions is a significant breakthrough. This approach allows for novel multicomponent reactions, combining aldehydes with dienes and various nucleophiles to create complex molecules that were previously difficult to access. nih.gov While not yet specifically detailed for this compound, this methodology provides a powerful conceptual framework for its future elaboration.
These advanced methods highlight a shift from classical, often harsh, synthetic conditions to more sophisticated, catalyst-driven transformations that build molecular complexity rapidly and selectively.
Future Perspectives and Emerging Trends in the Synthesis and Application of Phenylcyclopentanecarbaldehyde Systems
The future of research on this compound systems is intrinsically linked to broader trends in organic synthesis and medicinal chemistry. The cyclopentane scaffold is a common motif in bioactive molecules, and the ability to precisely functionalize it is of high value. acs.org
Emerging trends and future directions include:
Bioisosteric Replacement and Medicinal Chemistry: The 1-phenylcyclopentane unit can be viewed as a rigid scaffold or a bioisostere for other chemical groups in drug discovery. nih.gov The development of a library of derivatives based on this core could be a valuable endeavor for identifying new therapeutic agents. The fused cyclopentane ring has been shown to be a critical contributor to the modulation of biological targets like the retinoid X receptor (RXR). acs.org
Late-Stage Functionalization: A major trend in modern synthesis is the development of methods for late-stage functionalization, allowing for the modification of complex molecules at a late point in the synthetic sequence. Applying C-H activation or other novel strategies to selectively functionalize the phenyl ring or the cyclopentyl backbone of this compound would be a powerful tool for creating molecular diversity.
Advanced Materials: Functionalized aromatic and cyclic compounds are foundational to materials science. rsc.org While unexplored, derivatives of this compound could be investigated as precursors for novel polymers or functional materials where the rigid, three-dimensional structure could impart unique properties. nih.gov
Computational and AI-Driven Discovery: The integration of computational chemistry and machine learning can accelerate the discovery of new synthetic routes and predict the properties of novel derivatives. These tools could be used to screen for optimal catalysts for the asymmetric synthesis of this compound or to predict the biological activity of its derivatives, guiding future experimental work. researchgate.net
In essence, while this compound is a single compound, the research questions it poses are central to the advancement of synthetic chemistry. Solving the challenges associated with its synthesis and exploring its potential applications will contribute to the broader toolkit available to chemists for building complex, functional molecules for medicine and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
